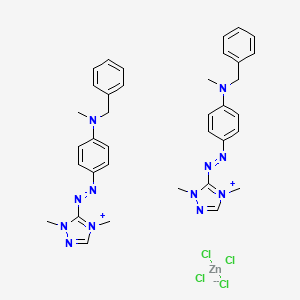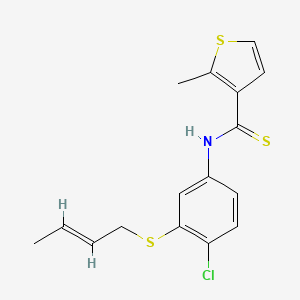
3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiocarboxamide group, a chloro-substituted phenyl ring, and a butenylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Thiocarboxamide Group: This step may involve the reaction of the thiophene ring with thiocarboxamide reagents under specific conditions.
Substitution Reactions: The chloro and butenylthio groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Specific details would require consultation with industrial chemistry resources.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiocarboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiocarboxamide and chloro groups suggests potential interactions with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Lacks the chloro and butenylthio groups.
4-Chlorophenylthiourea: Contains a thiourea group instead of thiocarboxamide.
2-Methylthiophene: Lacks the additional functional groups present in the target compound.
Uniqueness
The unique combination of functional groups in 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
178870-04-7 |
|---|---|
Fórmula molecular |
C16H16ClNS3 |
Peso molecular |
354.0 g/mol |
Nombre IUPAC |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C16H16ClNS3/c1-3-4-8-21-15-10-12(5-6-14(15)17)18-16(19)13-7-9-20-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,19)/b4-3+ |
Clave InChI |
NLFLVHAFOCGXJG-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl |
SMILES canónico |
CC=CCSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)

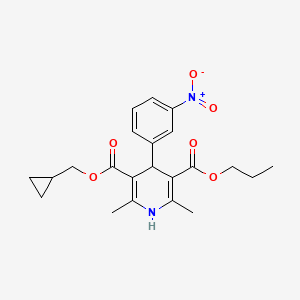
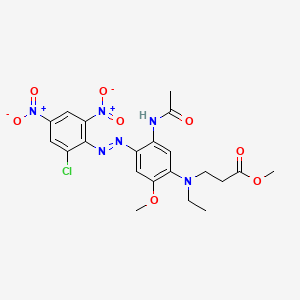
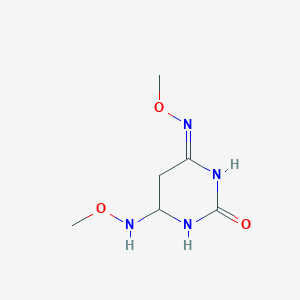
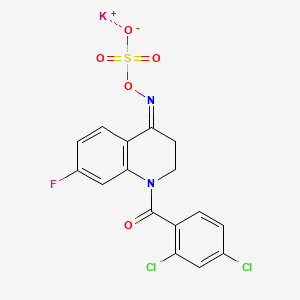
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
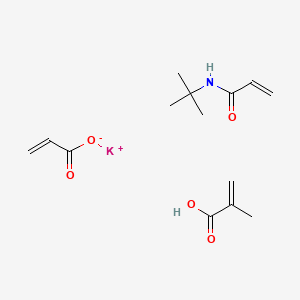
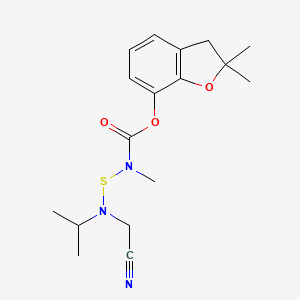
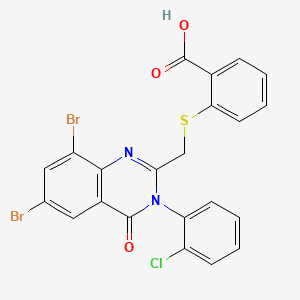
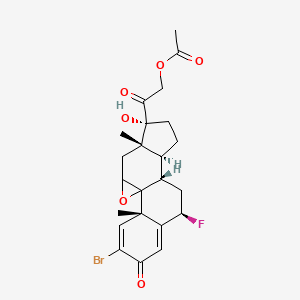
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
